Mechanism of Action: Irreversible vs. Reversible USP7 Inhibition
RMPI-8226-38 is characterized as an irreversible inhibitor of USP7 . This contrasts with key comparators like P5091, FT671, and GNE-6640, which are established as reversible, non-covalent inhibitors [1][2][3]. The covalent binding mode of RMPI-8226-38 is expected to result in a more durable and prolonged inhibition of USP7 activity within cells, a characteristic not shared by reversible inhibitors.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Irreversible Inhibitor |
| Comparator Or Baseline | P5091, FT671, GNE-6640 are Reversible Inhibitors |
| Quantified Difference | Qualitative Difference |
| Conditions | N/A - Product Characterization |
Why This Matters
The choice between an irreversible and reversible inhibitor is fundamental to experimental design, as it dictates the duration of target engagement and washout kinetics in cellular assays.
- [1] Chauhan, D., Tian, Z., Nicholson, B., Kumar, K. G. S., Zhou, B., Carrasco, R., ... & Anderson, K. C. (2012). A small molecule inhibitor of ubiquitin-specific protease-7 induces apoptosis in multiple myeloma cells and overcomes bortezomib resistance. Cancer Cell, 22(3), 345-358. View Source
- [2] Turnbull, A. P., Ioannidis, S., Krajewski, W. W., Pinto-Fernandez, A., Heride, C., Martin, A. C., ... & Kessler, B. M. (2017). Molecular basis of USP7 inhibition by selective small molecule inhibitors. Nature, 550(7677), 481-486. View Source
- [3] Kategaya, L., Di Lello, P., Rougé, L., Pastor, R., Clark, K. R., Drummond, J., ... & Maurer, T. (2017). USP7 small-molecule inhibitors interfere with ubiquitin binding. Nature, 550(7677), 534-538. View Source
